7H-Pyrazolo[4,3-d]pyrimidine
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Overview
Description
7H-Pyrazolo[4,3-d]pyrimidine is an organic compound belonging to the class of pyrazolopyrimidines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 7H-Pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with formamide under reflux conditions to yield the desired product . Another approach includes the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis .
Industrial Production Methods: : Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: : 7H-Pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .
Scientific Research Applications
7H-Pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key scaffold in the development of kinase inhibitors, which are crucial in cancer therapy.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 7H-Pyrazolo[4,3-d]pyrimidine primarily involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting the cell cycle progression. This leads to apoptosis in cancer cells, making it a potent anticancer agent .
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrazolopyrimidine scaffold.
Uniqueness: : this compound stands out due to its specific structural features that allow for selective inhibition of CDKs. This selectivity is crucial for its effectiveness as an anticancer agent, as it targets tumor cells while minimizing effects on normal cells .
Properties
CAS No. |
272-53-7 |
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Molecular Formula |
C5H4N4 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
7H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C5H4N4/c1-5-4(2-8-9-5)7-3-6-1/h2-3H,1H2 |
InChI Key |
VVKMALSKFCBGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=CC2=NC=N1 |
Origin of Product |
United States |
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